molecular formula C13H14N2O3 B3337922 5-[(4-Methylphenoxy)methyl]-2-furohydrazide CAS No. 832738-14-4

5-[(4-Methylphenoxy)methyl]-2-furohydrazide

Cat. No.: B3337922
CAS No.: 832738-14-4
M. Wt: 246.26 g/mol
InChI Key: WPFLJRAXKQWNDE-UHFFFAOYSA-N
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Description

5-[(4-Methylphenoxy)methyl]-2-furohydrazide is a chemical compound with the CAS Registry Number 832738-14-4 and a molecular formula of C13H14N2O3, corresponding to a molecular weight of 246.26 g/mol . It is a derivative of furan-2-carbohydrazide, a scaffold recognized in medicinal chemistry for its potential as a precursor to various biologically active molecules. This compound is of significant interest in antimicrobial research. It serves as a key intermediate for researchers developing novel hydrazide-hydrazone derivatives. The hydrazide-hydrazone moiety is a privileged pharmacophore in chemotherapeutics, known to exhibit a broad spectrum of bioactivity, including significant antibacterial and antifungal effects . Compounds containing this group, such as nitrofurazone and nitrofurantoin, are well-established, underscoring the value of this structural class in designing new anti-infective agents . The mechanism of action for such compounds often involves interactions with microbial cellular components, potentially leading to inhibition of growth or cell death. The primary research applications for this compound are in the synthesis and evaluation of new chemical entities for pharmaceutical and microbiological studies. It is intended for use by qualified researchers in a controlled laboratory setting. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-2-4-10(5-3-9)17-8-11-6-7-12(18-11)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLJRAXKQWNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183874
Record name 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
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Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-14-4
Record name 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 4 Methylphenoxy Methyl 2 Furohydrazide

Established Synthetic Routes for 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

The synthesis of this compound is typically achieved through multi-step approaches, as a direct single-step synthesis is not commonly reported. These routes involve the sequential construction of the molecule, starting from readily available furan (B31954) precursors.

While a direct classical condensation to form the final hydrazide from the corresponding acid and hydrazine (B178648) is possible, the more established route involves the initial formation of an ester, followed by hydrazinolysis. The direct condensation of 5-[(4-Methylphenoxy)methyl]-2-furoic acid with hydrazine hydrate (B1144303) can be challenging due to the potential for side reactions and the need for harsh conditions.

Step 1: Esterification of a 5-(Halomethyl)furoic Acid Derivative

The synthesis often commences with a 5-(halomethyl)furan-2-carboxylic acid derivative, such as ethyl 5-(chloromethyl)-2-furoate. This intermediate can be prepared from biomass-derived 5-(hydroxymethyl)furfural (HMF) or 5-(chloromethyl)furfural (CMF). The esterification of the corresponding carboxylic acid is a standard procedure, often carried out using an alcohol (e.g., ethanol) in the presence of an acid catalyst.

Step 2: Williamson Ether Synthesis

The crucial carbon-oxygen bond forming the phenoxy ether linkage is typically established through a Williamson ether synthesis. In this step, the sodium or potassium salt of 4-methylphenol (p-cresol) is reacted with the previously synthesized ethyl 5-(chloromethyl)-2-furoate. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a base like potassium carbonate or sodium hydride to deprotonate the phenol.

Step 3: Hydrazinolysis of the Ester

The final step to obtain this compound is the hydrazinolysis of the intermediate ester, ethyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. The hydrazide precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

A summary of the reaction conditions for the multi-step synthesis is provided in the interactive data table below.

StepReactantsReagents/CatalystsSolventTemperature (°C)Reaction Time (h)Yield (%)
1 5-(Chloromethyl)-2-furoic acid, EthanolSulfuric acid (catalytic)EthanolReflux4-685-95
2 Ethyl 5-(chloromethyl)-2-furoate, 4-MethylphenolPotassium carbonateAcetoneReflux8-1270-85
3 Ethyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate, Hydrazine hydrate-EthanolReflux6-1080-90

Novel and Green Chemistry Strategies in Furohydrazide Scaffold Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methodologies. Green chemistry principles have been applied to the synthesis of hydrazides, offering advantages such as reduced reaction times, lower energy consumption, and the use of less hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netscilit.commdpi.comnih.gov The hydrazinolysis of esters to form hydrazides can be significantly expedited using microwave irradiation. researchgate.netscilit.comnih.gov This technique often leads to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. mdpi.comnih.gov For the synthesis of furohydrazides, a mixture of the corresponding furoic acid ester and hydrazine hydrate can be subjected to microwave irradiation, often in a solvent-free or minimal solvent setting, to afford the desired product rapidly. researchgate.netscilit.com

MethodReactantsSolventPower (W)Time (min)Yield (%)Reference
MicrowaveAromatic Ester, Hydrazine HydrateNone150-3005-1585-95 researchgate.netscilit.com
MicrowaveFenamic Acids, Hydrazine HydrateNone3004-1282-96 nih.gov

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance reaction rates. ekb.eg The sonication of a mixture of an ester and hydrazine hydrate can promote the formation of the corresponding hydrazide, often at ambient temperature and in shorter reaction times compared to silent reactions. ekb.eg

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free alternative for the synthesis of various organic compounds, including hydrazones derived from hydrazides. nih.govrsc.org While the direct mechanochemical synthesis of hydrazides from esters is less common, this approach is highly effective for subsequent derivatization steps. nih.govrsc.org The condensation of hydrazides with aldehydes to form hydrazones can be achieved with high efficiency by grinding the reactants together, sometimes with a catalytic amount of an acid or base. nih.govrsc.org

Strategies for Diversification and Analog Generation of this compound

The chemical structure of this compound offers several sites for modification, allowing for the generation of a library of analogs with potentially diverse biological activities. The primary site for derivatization is the hydrazide functional group.

N-Acylation: The terminal nitrogen of the hydrazide is nucleophilic and can be readily acylated by reacting with various acylating agents, such as acid chlorides or anhydrides, to produce N,N'-diacylhydrazines.

Schiff Base Formation: The hydrazide can undergo condensation reactions with a wide range of aldehydes and ketones to form the corresponding Schiff bases (hydrazones). nih.govresearchgate.networdpress.comorientjchem.orgresearchgate.net This reaction is a versatile method for introducing diverse structural motifs onto the parent molecule. The general reaction involves heating the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.

Heterocyclic Ring Formation: The hydrazide moiety is a valuable precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. impactfactor.orgorganic-chemistry.orgclockss.orgnih.govniscpr.res.in Cyclization of the hydrazide, often after an initial acylation or condensation step, can lead to the formation of these important heterocyclic systems. For example, reaction with carbon disulfide followed by cyclization can yield oxadiazole-thiones. Alternatively, oxidative cyclization of acylhydrazones can also afford 1,3,4-oxadiazole (B1194373) derivatives. organic-chemistry.orgclockss.org

Derivative TypeReagentsKey IntermediateResulting Structure
N-Acylhydrazone Aldehyde/KetoneHydrazoneR-C(=O)NHN=CHR'
Schiff Base Aldehyde/KetoneHydrazoneR-C(=O)NHN=CHR'
1,3,4-Oxadiazole Carboxylic acid, dehydrating agentN,N'-Diacylhydrazine5-membered ring with two nitrogens and one oxygen

Functional Group Modifications

The hydrazide functional group in this compound is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives. A common and straightforward modification is the reaction with aldehydes or ketones to form the corresponding hydrazones, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds in high yield.

For example, reacting this compound with a substituted aromatic aldehyde, such as 5-(phenyl)-2-furaldehyde, in an alcoholic solvent with a catalytic amount of acid, would yield the corresponding N'-[{5'-(phenyl)-furan-2'-yl}-methylidene]-5-[(4-methylphenoxy)methyl]-2-furohydrazide. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Further modifications can involve the acylation of the hydrazide nitrogen atoms. Reaction with acyl chlorides or anhydrides can lead to the formation of N,N'-diacylhydrazines or other acylated derivatives, depending on the reaction conditions. These modifications can significantly alter the electronic and steric properties of the parent molecule.

Heterocyclic Ring Substitutions

While substitutions directly on the furan ring of this compound are less common post-synthesis due to potential challenges with regioselectivity and harsh reaction conditions that might affect the integrity of the side chain, it is conceivable to synthesize analogues with substitutions on the furan ring by starting with appropriately substituted furan precursors.

For instance, beginning with a 3- or 4-substituted 5-(chloromethyl)furan-2-carboxylate would allow for the synthesis of derivatives with substituents at these positions on the furan ring. The reactivity of the furan ring towards electrophilic substitution is another avenue for modification, although this would likely be performed on an earlier intermediate in the synthetic pathway to avoid side reactions with the hydrazide moiety.

Purification and Characterization Methodologies for this compound and its Derivatives

The purification of this compound and its derivatives typically involves standard laboratory techniques. After synthesis, the crude product is often isolated by filtration if it precipitates from the reaction mixture, or by extraction following the removal of the solvent.

Recrystallization from a suitable solvent or solvent mixture is a common method to obtain the purified solid product. The choice of solvent is critical and is determined empirically to ensure high recovery of the pure compound. For monitoring the progress of the reaction and assessing the purity of the final product, thin-layer chromatography (TLC) is an indispensable tool.

The structural elucidation and characterization of this compound and its derivatives rely on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the C-O-C stretching of the furan ring and the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

1H NMR spectroscopy would reveal the chemical shifts and coupling patterns of the protons in the molecule, confirming the connectivity of the different fragments. The aromatic protons of the 4-methylphenoxy group, the furan ring protons, the methylene (B1212753) protons of the -CH2- group, the methyl protons of the tolyl group, and the protons of the hydrazide moiety would all have distinct signals.

13C NMR spectroscopy would complement the 1H NMR data by showing the signals for all the unique carbon atoms in the molecule, further confirming the structure.

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can provide additional structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Below is an interactive table summarizing the expected characterization data for this compound based on analogous compounds.

Technique Expected Data
IR (Infrared) Spectroscopy N-H stretching (hydrazide), C=O stretching (amide), C-O-C stretching (furan and ether)
1H NMR Spectroscopy Signals for aromatic protons (4-methylphenoxy and furan), methylene protons (-CH2-), methyl protons (-CH3), and hydrazide protons (-NHNH2)
13C NMR Spectroscopy Signals for all unique carbon atoms, including those in the aromatic rings, furan ring, methylene group, methyl group, and the carbonyl carbon.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.

Preclinical Biological Activity Spectrum and Screening Methodologies of 5 4 Methylphenoxy Methyl 2 Furohydrazide

In Vitro Biological Screening Paradigms for 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

The preclinical evaluation of this compound and its analogs involves a variety of in vitro screening methods designed to identify and characterize their biological effects at the molecular and cellular levels. These assays are crucial for determining the compound's mechanism of action and its potential for further development.

Enzyme Inhibition Assays (e.g., Cholinesterases, Carbonic Anhydrases, Kinases, Lyases)

Enzyme inhibition assays are a fundamental tool in drug discovery to identify molecules that can modulate the activity of specific enzymes involved in pathological processes. While direct studies on this compound are not extensively documented in publicly available literature, the broader class of hydrazone derivatives has been investigated for inhibitory effects against various enzymes. For instance, pyrazine (B50134) carbohydrazide-based hydrazones have been evaluated for their urease inhibition activity. who.int Urease is an enzyme implicated in infections caused by Helicobacter pylori, and its inhibition is a target for treating peptic ulcers.

Similarly, other heterocyclic compounds containing hydrazone linkages have been screened for their inhibitory potential against cholinesterases (implicated in Alzheimer's disease) and carbonic anhydrases (involved in glaucoma and other conditions). These studies provide a rationale for subjecting this compound to a similar panel of enzyme inhibition assays to uncover its potential therapeutic value.

Receptor Binding Studies

Cell-Based Phenotypic Assays (e.g., modulation of cell viability, proliferation, differentiation in disease models)

Cell-based phenotypic assays offer a more holistic view of a compound's biological effects in a cellular context. These assays are instrumental in identifying molecules that can modulate cellular processes such as viability, proliferation, and differentiation, which are often dysregulated in diseases like cancer.

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). orientjchem.org For example, the amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated notable cytotoxicity against the HeLa cell line. orientjchem.org Furthermore, a series of 5-substituted-2-furoyl diacylhydrazide derivatives have shown promising anti-tumor activity, particularly against human promyelocytic leukemic cells (HL-60). mdpi.com These findings underscore the potential of the furan (B31954) hydrazide scaffold as a source of new anticancer agents and provide a strong impetus for evaluating the cytotoxic and antiproliferative effects of this compound in various cancer cell line models.

Identified Preclinical Biological Activities of this compound and its Derivatives

Preliminary investigations into the biological activities of this compound and its structural analogs have revealed a spectrum of potential therapeutic applications, primarily in the realms of antimicrobial and antiparasitic chemotherapy.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The search for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. Hydrazone derivatives have shown considerable promise in this area. A novel series of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides were screened for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. derpharmachemica.com The results indicated that these compounds possess antibacterial properties.

Similarly, 5-methylpyrazine carbohydrazide-based hydrazones have been synthesized and evaluated for their antimicrobial activity. who.int The minimum inhibitory concentrations (MICs) of these compounds against various bacterial and fungal strains were determined, highlighting their potential as antimicrobial agents.

Table 1: In Vitro Antibacterial Activity of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides (MIC in µg/mL) derpharmachemica.com

Compound S. aureus B. cereus E. faecalis S. epidermidis E. coli S. typhi S. dysenteriae K. pneumoniae
3a 25 50 50 25 100 >100 50 100
3b 50 25 100 50 50 100 100 >100
3c 100 50 50 100 25 50 50 100
3d 25 100 25 50 100 >100 25 50
3e 50 25 50 100 50 100 100 25
3f 100 50 100 50 25 50 50 100
3g 25 100 50 25 100 25 50 >100
3h 50 25 25 50 50 100 100 50
3i 100 50 100 100 25 50 25 100
3j 25 100 50 25 100 >100 50 25
3k 50 25 25 50 50 100 100 50

| Ciprofloxacin | 12.5 | 12.5 | 25 | 12.5 | 25 | 12.5 | 12.5 | 25 |

Fungicidal tests on 5-substituted-2-furoyl diacylhydrazide derivatives have also indicated that many of these compounds exhibit significant antifungal activity. mdpi.com While direct antiviral screening data for this compound is not extensively reported, the broad antimicrobial profile of related hydrazones suggests that this is a worthwhile area for future investigation.

Antiparasitic Activity (e.g., Antileishmanial, Antimalarial)

Parasitic diseases continue to pose a significant global health burden. The development of new antiparasitic drugs is a critical research priority. While specific studies on the antiparasitic activity of this compound are limited, related compounds have shown promise. For instance, synthesized Schiff bases of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides have demonstrated significant anthelmintic activity against two species of earthworms, Pheritima posthuma and Perionyx excavatus. derpharmachemica.com This suggests that the furohydrazide scaffold could be a valuable starting point for the design of novel anthelmintic agents. The evaluation of this compound and its derivatives against a range of parasitic organisms, including Leishmania and Plasmodium species, is a logical next step in defining its preclinical biological activity spectrum.

High-Throughput Screening (HTS) and Virtual Screening Applications in Furohydrazide Research

High-throughput screening (HTS) and virtual screening are crucial technologies in modern drug discovery for identifying promising lead compounds from large chemical libraries. While specific applications in the research of this compound are not documented, these techniques are broadly applicable to the furohydrazide class of compounds.

High-Throughput Screening (HTS) involves the automated testing of thousands to millions of compounds in a specific biological assay. For furohydrazide derivatives, HTS could be employed to rapidly screen a library of these compounds for various activities, such as enzyme inhibition (e.g., kinases, cyclooxygenases) or cytotoxicity against cancer cells. chemdict.com

Virtual Screening , a computational approach, uses computer models to predict the activity of compounds against a biological target. nih.govresearchgate.net This can be done through two main strategies:

Ligand-based virtual screening: This method uses the structural information of known active compounds to identify other molecules in a database with similar properties that are also likely to be active.

Structure-based virtual screening: This approach, also known as molecular docking, uses the 3D structure of the biological target (e.g., an enzyme) to predict how well different compounds will bind to it. nih.gov

For furohydrazide research, virtual screening could be used to prioritize which derivatives to synthesize and test in the lab, saving time and resources. It can help in identifying furohydrazide scaffolds that are likely to have high binding affinity for a specific therapeutic target, guiding the design of more potent and selective molecules. researchgate.net

Molecular Mechanisms of Action and Target Elucidation for 5 4 Methylphenoxy Methyl 2 Furohydrazide

Identification of Molecular Targets of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

The precise molecular targets of this compound remain to be elucidated. The identification of these targets is a critical step in understanding its biological activity. Modern pharmacological research employs a variety of sophisticated techniques to achieve this, which can be broadly categorized into proteomic, genomic, and transcriptomic approaches.

Proteomic Approaches for Target Deconvolution

Proteomic strategies are powerful tools for identifying the direct binding partners of a small molecule within the complex environment of the cell. While specific studies on this compound using these methods have not been published, the general approaches are well-established. Techniques such as affinity chromatography coupled with mass spectrometry are often employed. In this method, the compound of interest is immobilized on a solid support and used to "fish" for its binding partners from a cellular lysate. The captured proteins are then identified by mass spectrometry.

Another approach is the use of chemical probes, where a reactive group is incorporated into the structure of this compound. This allows for covalent labeling of its targets, which can then be identified through proteomic analysis.

Table 1: Common Proteomic Techniques for Target Identification

TechniqueDescriptionPotential Application for this compound
Affinity Chromatography-Mass Spectrometry Immobilized compound is used to capture binding proteins from cell lysates.Identification of proteins that directly and specifically bind to the compound.
Chemical Probes A modified version of the compound with a reactive group is used to covalently label targets.Covalent capture of binding partners, enabling their identification even if the interaction is transient.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon compound binding.Identification of targets by observing increased thermal stability of proteins that bind to the compound.

Genomic and Transcriptomic Profiling in Response to Compound Exposure

Genomic and transcriptomic profiling can provide indirect evidence of a compound's targets and mechanism of action by analyzing changes in gene and RNA expression following treatment. Techniques like DNA microarrays and RNA sequencing (RNA-Seq) are utilized to obtain a global view of how this compound might alter cellular processes.

For instance, if exposure to the compound leads to the upregulation of genes involved in a specific metabolic pathway, it could suggest that a protein within that pathway is a direct or indirect target. Similarly, observing changes in the expression of genes known to be regulated by a particular transcription factor could imply that the compound affects the activity of that transcription factor or an upstream signaling molecule. While specific transcriptomic data for this compound is not currently available, this approach holds significant promise for future investigations.

Cellular Pathway Modulation by this compound

Intracellular Signaling Cascades Affected

Intracellular signaling pathways are complex networks that control a vast array of cellular functions. A compound can modulate these pathways at multiple levels. For example, it could inhibit a protein kinase, leading to a downstream cascade of effects on cell proliferation or survival. Alternatively, it might activate a receptor, initiating a signaling event.

Future research into this compound would likely involve screening its activity against a panel of known signaling proteins, such as kinases, phosphatases, and G-protein coupled receptors. Furthermore, pathway analysis tools could be used to interpret transcriptomic and proteomic data to identify signaling cascades that are significantly perturbed by the compound.

Organelle-Specific Effects and Cellular Localization

The subcellular localization of a compound can provide important clues about its mechanism of action. If this compound is found to accumulate in a specific organelle, such as the mitochondria or the endoplasmic reticulum, it would suggest that its targets are located within that compartment.

Fluorescence microscopy, using a fluorescently tagged version of the compound or specific organelle stains, is a common method to determine subcellular localization. Investigating the compound's effects on the function of specific organelles, such as mitochondrial respiration or endoplasmic reticulum stress, would also be a crucial area of future research.

Structure-Based Drug Design Insights into Ligand-Target Interactions

Once a molecular target for this compound has been identified, structure-based drug design can be employed to understand the precise nature of their interaction and to guide the development of more potent and selective analogs. This approach relies on determining the three-dimensional structure of the target protein in complex with the compound, typically through X-ray crystallography or cryo-electron microscopy.

This structural information can reveal the key amino acid residues involved in binding and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This knowledge is invaluable for designing new molecules with improved affinity and specificity for the target. While no such studies have been published for this compound, this represents a logical and powerful next step following target identification.

Structure Activity Relationship Sar and Computational Studies of 5 4 Methylphenoxy Methyl 2 Furohydrazide Derivatives

Design and Synthesis of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide Analogs for SAR Elucidation

The systematic exploration of the structure-activity relationship (SAR) of this compound derivatives hinges on the strategic design and synthesis of a diverse library of analogs. nih.govnih.gov This process typically involves modifications at key positions of the parent molecule to probe the impact of various substituents on biological activity.

Researchers often begin by synthesizing a series of analogs with variations in the substituent on the phenyl ring of the phenoxymethyl (B101242) moiety. For instance, introducing electron-donating or electron-withdrawing groups at different positions can significantly influence the electronic properties and, consequently, the biological efficacy of the molecule. researchgate.net Another common strategy is the modification of the hydrazide functional group, which is a critical pharmacophoric feature. Conversion of the hydrazide to various heterocyclic rings or substitution with different acyl groups can lead to compounds with altered binding affinities and selectivity profiles.

The biological evaluation of these synthesized analogs against specific targets provides the crucial data needed to build a comprehensive SAR model. This iterative process of design, synthesis, and testing allows for the identification of key structural features responsible for the desired biological activity, guiding the development of more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furohydrazide Series

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational tool to correlate the biological activity of a series of compounds with their physicochemical properties, encoded by molecular descriptors. nih.gov For the this compound series, QSAR studies can provide valuable insights into the structural requirements for optimal activity and guide the design of new, more potent analogs.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each compound. These descriptors quantify various aspects of the molecular structure that may influence biological activity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to develop a mathematical equation that relates the molecular descriptors to the observed biological activity. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability. A statistically significant and predictive QSAR model can then be used to estimate the biological activity of newly designed but not yet synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Ligand-Based and Structure-Based Computational Approaches

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net For this compound derivatives, docking studies can elucidate the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. mdpi.comnih.govresearchgate.net These studies require the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or homology modeling. The insights gained from docking can rationalize the observed SAR and guide the design of analogs with improved binding characteristics. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. nih.gov MD simulations track the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov These simulations can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy.

Computational Technique Purpose Information Gained
Molecular DockingPredicts the binding orientation of a ligand to a protein target.Binding mode, key interactions (hydrogen bonds, hydrophobic interactions), and binding affinity.
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the ligand-protein complex over time.Stability of the binding pose, conformational changes, and a more accurate estimation of binding free energy.

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.govresearchgate.net A pharmacophore model for the this compound series can be developed based on a set of active compounds. researchgate.net This model represents a 3D query that can be used to search large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. frontiersin.org This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds with diverse chemical scaffolds. researchgate.net

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. researchgate.netnih.govresearchgate.net For this compound and its analogs, these calculations can be used to determine various electronic descriptors, including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons, respectively, and can be correlated with its reactivity and biological activity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can provide insights into how the molecule might interact with its biological target.

Atomic charges and dipole moments: These properties can influence a molecule's solubility, membrane permeability, and binding interactions.

By analyzing these electronic properties, researchers can gain a deeper understanding of the factors that govern the biological activity of the this compound series and use this knowledge to design more effective compounds. mdpi.com

Preclinical Pharmacological and Efficacy Investigations of 5 4 Methylphenoxy Methyl 2 Furohydrazide in Non Human Models

Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Studies

No information is available concerning the pharmacodynamic endpoints or the modulation of biomarkers following the administration of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide in any preclinical studies.

Comparative Preclinical Efficacy with Existing Therapeutic Agents

There are no published studies that compare the preclinical efficacy of this compound with any existing therapeutic agents.

In Vivo Mechanistic Studies (e.g., Target Engagement in Animal Tissues)

No in vivo mechanistic studies, including those on target engagement in animal tissues, have been published for this compound.

Therapeutic Potential and Translational Research Avenues for 5 4 Methylphenoxy Methyl 2 Furohydrazide

Potential Therapeutic Applications Derived from Preclinical Findings

The furohydrazide scaffold, a key component of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide, is recognized for its broad spectrum of pharmacological activities. Derivatives of hydrazide have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. hygeiajournal.comnih.govtpcj.orgnih.gov This suggests that this compound could be investigated for similar therapeutic benefits.

Anti-inflammatory Activity: Hydrazide derivatives are known to exhibit anti-inflammatory properties. hygeiajournal.comnih.gov For instance, certain nicotinic acid hydrazide derivatives have shown significant anti-inflammatory effects, with some compounds displaying activity comparable to the standard drug diclofenac sodium. hygeiajournal.com The mechanism of action for many anti-inflammatory hydrazones is attributed to their ability to stabilize free radicals due to the acidity of the amide hydrogen. researchgate.net

Antimicrobial Activity: The hydrazide-hydrazone moiety is a crucial feature in a wide array of molecules with antimicrobial properties. nih.govnih.govresearchgate.netresearchgate.netmdpi.com These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. researchgate.net The furan-2-carboxamide structure, closely related to the furohydrazide core, has been noted for its antibiofilm capacity against P. aeruginosa. nih.gov

Anticancer Activity: Several studies have highlighted the anticancer potential of hydrazide derivatives. nih.govresearchgate.netmdpi.comresearchgate.net For example, new furan-based derivatives have been synthesized and evaluated for their cytotoxic effects, with some compounds showing significant activity against breast cancer cell lines by inducing apoptosis and cell cycle arrest. nih.gov Quinoline-based hydrazide derivatives have also demonstrated anticancer activity through various mechanisms, including apoptosis and inhibition of angiogenesis. nih.gov

Other Potential Applications: Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists, suggesting a potential role in the management of type 2 diabetes. nih.gov Additionally, some furan-2-carbohydrazide derivatives have shown analgesic properties. researchgate.net

Based on the activities of structurally related compounds, the following table summarizes the potential therapeutic applications for this compound:

Therapeutic AreaPotential ApplicationBasis of Postulation from Related Compounds
Inflammatory Disorders Treatment of inflammatory conditionsHydrazide derivatives exhibit significant anti-inflammatory effects, comparable to standard drugs like diclofenac. hygeiajournal.comnih.gov
Infectious Diseases Broad-spectrum antimicrobial agentHydrazide-hydrazones and furan-2-carboxamides show activity against bacteria and fungi, including antibiofilm properties. nih.govresearchgate.netnih.gov
Oncology Anticancer agent for various tumorsFuran (B31954) and quinoline-based hydrazides demonstrate cytotoxicity, induce apoptosis, and cause cell cycle arrest in cancer cells. nih.govnih.gov
Metabolic Disorders Management of Type 2 DiabetesFuran-2-carbohydrazides can act as glucagon receptor antagonists. nih.gov
Pain Management Analgesic for various types of painCertain furan-2-carbohydrazide derivatives have demonstrated analgesic activity. researchgate.net

Identification of Novel Therapeutic Targets and Indications Based on Biological Profiling

The biological profile of compounds structurally similar to this compound suggests several potential therapeutic targets. The wide range of activities associated with the hydrazide-hydrazone moiety indicates that these molecules can interact with multiple biological targets. tpcj.orgnih.gov

Enzyme Inhibition:

Cyclooxygenase (COX): Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given the anti-inflammatory potential of hydrazide derivatives, COX-1 and COX-2 could be potential targets for this compound.

Lipoxygenase (LOX): Some furoxanyl-N-acylhydrazone derivatives have been identified as potential lipoxygenase inhibitors, suggesting another avenue for anti-inflammatory action. nih.gov

α-Glucosidase: The inhibitory activity of certain plant extracts containing related phenolic compounds on α-glucosidase suggests a potential target for managing diabetes. frontiersin.org

Receptor Antagonism:

Glucagon Receptor: As demonstrated by furan-2-carbohydrazides, antagonism of the glucagon receptor is a viable strategy for the treatment of type 2 diabetes. nih.gov

Microtubule Dynamics:

Tubulin Polymerization: The anticancer activity of some furan-based derivatives has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov

Quorum Sensing in Bacteria:

The antibiofilm activity of furan-2-carboxamides against P. aeruginosa points towards the disruption of quorum sensing-regulated virulence factors as a potential antibacterial mechanism. nih.gov

The following table outlines potential therapeutic targets for this compound based on the biological profiling of related compounds:

Potential TargetTherapeutic IndicationRationale based on Structurally Similar Compounds
Cyclooxygenase (COX) EnzymesInflammation, PainHydrazide derivatives often exhibit anti-inflammatory activity, a hallmark of COX inhibitors.
Lipoxygenase (LOX)InflammationFuroxanyl-N-acylhydrazone derivatives show potential as LOX inhibitors. nih.gov
Glucagon ReceptorType 2 DiabetesFuran-2-carbohydrazides have been identified as antagonists of this receptor. nih.gov
TubulinCancerFuran-based compounds can inhibit tubulin polymerization, leading to anticancer effects. nih.gov
Bacterial Quorum Sensing PathwaysBacterial InfectionsFuran-2-carboxamides demonstrate antibiofilm activity by targeting virulence factors. nih.gov
α-GlucosidaseType 2 DiabetesPhenolic compounds have shown inhibitory activity against this enzyme. frontiersin.org

Strategies for Compound Optimization and Lead Development in the Furohydrazide Series

To enhance the therapeutic potential of this compound, several strategies for compound optimization and lead development can be employed. These strategies would focus on improving potency, selectivity, and pharmacokinetic properties.

Structural Modifications:

Substitution on the Phenoxy Ring: The electronic and steric properties of the 4-methylphenoxy group can be modified by introducing different substituents. For example, the presence of nitro and halo substituents has been shown to increase the anti-inflammatory potential of some hydrazide derivatives. hygeiajournal.com

Modification of the Hydrazide Linker: The hydrazide moiety can be converted into various heterocyclic rings, such as triazoles, which have also shown significant biological activity. nih.gov This can influence the compound's binding affinity and metabolic stability.

Bioisosteric Replacement: The furan ring could be replaced with other five- or six-membered heterocycles to explore the impact on biological activity, a common strategy in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of analogues with systematic variations in their structure, QSAR models can be developed. These models can help identify the key structural features that contribute to the desired biological activity and guide the design of more potent compounds.

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial for lead development. Modifications can be made to improve oral bioavailability, metabolic stability, and half-life. For example, the identification of an ortho-nitrophenol scaffold in a series of furan-2-carbohydrazides led to the discovery of a potent glucagon receptor antagonist with good bioavailability. nih.gov

Future Directions in Preclinical Research and Development for this compound

Given the hypothetical nature of its therapeutic potential, a structured preclinical research and development plan is essential to validate and advance this compound as a potential therapeutic agent.

Initial Screening and Target Validation:

A broad-based in vitro screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation (e.g., COX, LOX) should be conducted.

Once a primary activity is confirmed, efforts should be directed towards identifying the specific molecular target(s) through techniques such as enzymatic assays, receptor binding studies, and cellular thermal shift assays.

In Vivo Efficacy Studies:

Following promising in vitro results, the compound should be evaluated in relevant animal models of disease. For instance, if anti-inflammatory activity is observed, models such as carrageenan-induced paw edema in rats would be appropriate. nih.govmdpi.com If anticancer activity is confirmed, xenograft models using human cancer cell lines would be the next step.

Mechanism of Action Studies:

Detailed mechanistic studies should be performed to understand how the compound exerts its biological effect. For anticancer activity, this would involve investigating the induction of apoptosis, cell cycle analysis, and effects on specific signaling pathways. nih.govnih.gov For antimicrobial activity, studies on the inhibition of biofilm formation and quorum sensing would be valuable. nih.gov

Lead Optimization and Analogue Synthesis:

Based on the initial structure-activity relationships, a focused library of analogues should be synthesized to improve potency and selectivity, as well as to optimize pharmacokinetic properties.

The following table outlines a potential preclinical research plan:

Research PhaseKey ActivitiesExpected Outcome
Discovery & Initial Validation Broad in vitro screening (anticancer, antimicrobial, anti-inflammatory).Identification of primary biological activity.
Target Identification Enzymatic assays, receptor binding studies, cellular thermal shift assays.Confirmation of the molecular target(s).
In Vivo Proof of Concept Efficacy studies in relevant animal models (e.g., inflammation, infection, cancer).Demonstration of therapeutic potential in a living organism.
Mechanism of Action Studies Apoptosis assays, cell cycle analysis, signaling pathway studies, biofilm inhibition assays.Understanding of how the compound works at a molecular and cellular level.
Lead Optimization Synthesis of analogues, QSAR studies, pharmacokinetic profiling.Development of a lead compound with improved therapeutic properties.

Q & A

Q. What are the key steps in synthesizing 5-[(4-Methylphenoxy)methyl]-2-furohydrazide, and how are intermediates characterized?

The synthesis involves multi-step reactions starting with the formation of the furan backbone, followed by functionalization with the 4-methylphenoxy group and hydrazide moiety. Critical steps include:

  • Coupling reactions : Use of catalysts (e.g., sulfuric acid) and solvents like ethanol-DMF mixtures to facilitate hydrazide bond formation .
  • Purification : Recrystallization from ethanol or methanol to isolate high-purity products .
  • Characterization :
  • TLC for reaction progress monitoring.
  • NMR (¹H/¹³C) to confirm substituent positions and hydrazide connectivity .
  • Mass spectrometry for molecular weight validation .

Q. Which analytical techniques are most reliable for confirming structural integrity?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., planar acetohydrazide groups and intermolecular N–H⋯O interactions) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide) .
  • High-resolution MS : Validates molecular formula (e.g., exact mass matching for C₁₄H₁₆N₂O₃) .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Reflux in methanol/chloroform mixtures (e.g., 5 hours at 70°C for Schiff base formation) .
  • Catalyst selection : Acidic conditions (e.g., acetic acid) to accelerate hydrazone formation .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution reactions .

Advanced Research Questions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.